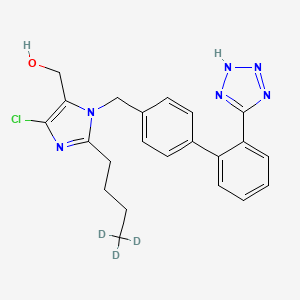
Losartan-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Losartan-d3 is a deuterated form of losartan, an angiotensin II receptor antagonist commonly used to treat hypertension and diabetic nephropathy. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Losartan-d3 involves the incorporation of deuterium atoms into the losartan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process must comply with regulatory standards to ensure the safety and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Losartan-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of losartan to its active metabolite, EXP3174.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: May involve reducing agents like lithium aluminum hydride.
Substitution: Often requires catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major product formed from the oxidation of this compound is EXP3174, which is a more potent angiotensin II receptor antagonist. Other reactions may yield various intermediates and by-products depending on the conditions used .
Applications De Recherche Scientifique
Losartan-d3 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of losartan.
Biology: Helps in understanding the biological pathways and interactions of losartan in the body.
Medicine: Used in clinical studies to evaluate the efficacy and safety of losartan in treating hypertension and related conditions.
Industry: Employed in the development and quality control of pharmaceutical formulations containing losartan.
Mécanisme D'action
Losartan-d3 exerts its effects by blocking the angiotensin II type 1 (AT1) receptor, which is involved in the regulation of blood pressure. By inhibiting the binding of angiotensin II to this receptor, this compound reduces vasoconstriction and aldosterone secretion, leading to lower blood pressure. The molecular targets include the AT1 receptor and various signaling pathways associated with the renin-angiotensin-aldosterone system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Irbesartan
- Valsartan
- Telmisartan
- Olmesartan
- Candesartan
Comparison
Losartan-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. Compared to other angiotensin II receptor antagonists, this compound offers similar therapeutic benefits but with enhanced tracing capabilities in research settings. Irbesartan and losartan, for example, have shown differences in efficacy and safety profiles, with irbesartan being more potent in reducing blood pressure .
Propriétés
Numéro CAS |
1030936-74-3 |
|---|---|
Formule moléculaire |
C22H23ClN6O |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
[5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3 |
Clé InChI |
PSIFNNKUMBGKDQ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
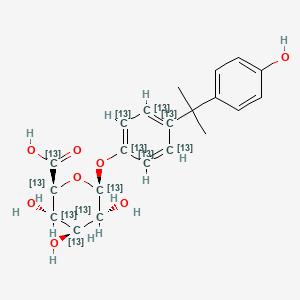
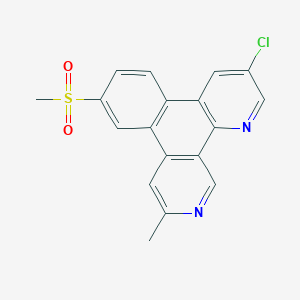
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide](/img/structure/B13402882.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)
![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)

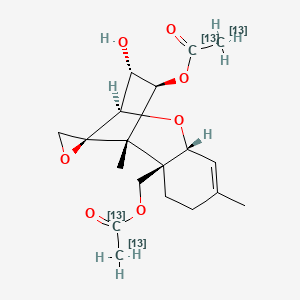
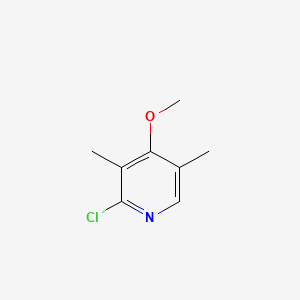
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)

